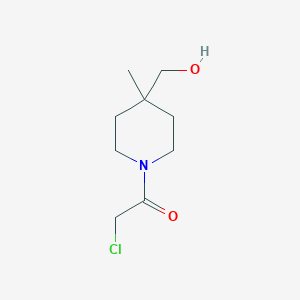
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, commonly known as 2-chloro-4-methylpiperidine, is an organochlorine compound with a wide range of applications in the scientific field. It is used as an intermediate in the chemical synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also a versatile reagent for the synthesis of heterocyclic compounds, including piperidines, pyrrolidines, and indolines. Additionally, it is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of peptides and peptidomimetics.
Aplicaciones Científicas De Investigación
Synthesis and Antinociceptive Activity
Studies have explored the synthesis of related compounds and their potential antinociceptive (pain-relieving) activity. For instance, derivatives of related chloro- and methylpiperidinyl compounds were prepared and tested for their analgesic properties, highlighting the chemical versatility and potential therapeutic applications of such structures in pain management research (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999; 2010).
Organic Synthesis Techniques
Research on the environmentally benign oxidation of alcohols to carbonyl compounds using recyclable oxidants demonstrates the compound's relevance in developing sustainable organic synthesis methods. This approach underscores the importance of environmentally friendly reactions in organic chemistry, potentially involving or applicable to the synthesis and manipulation of compounds like 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (Li & Zhang, 2009).
Protection Strategies in Chemical Synthesis
The development of protective groups for hydroxy functions in chemical synthesis is crucial for the stepwise construction of complex molecules. Research into acetal groups suitable for protecting 2'-hydroxy functions emphasizes the strategic importance of such methodologies in synthetic organic chemistry, which could be relevant to the handling and modification of compounds like the one (Reese, Serafinowska, & Zappia, 1986).
Electrooptic Film Fabrication
Investigations into the synthesis and application of dibranched chromophores for electrooptic films highlight the intersection of organic chemistry and materials science. Such studies demonstrate the application of complex organic molecules in the development of advanced materials with specific optical and electrooptic properties (Facchetti et al., 2006).
Propiedades
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPWUKHAMOOCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477232.png)
![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)
![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)
![7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477235.png)
![3-Oxo-3-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propanenitrile](/img/structure/B1477237.png)
![3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477239.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477241.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one](/img/structure/B1477243.png)
![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)

